(4-Cyclopropylthiazol-2-yl)methanol

Metabotropic glutamate receptor CNS drug discovery Negative allosteric modulation

(4-Cyclopropylthiazol-2-yl)methanol is a thiazole heterocycle bearing a cyclopropyl group at the 4-position and a primary alcohol at the 2-position, with a molecular formula C₇H₉NOS and molecular weight 155.22 g/mol. The compound serves as a versatile intermediate in medicinal chemistry and agrochemical research due to the unique electronic and steric properties conferred by the cyclopropyl substituent.

Molecular Formula C7H9NOS
Molecular Weight 155.22 g/mol
CAS No. 1344321-86-3
Cat. No. B1529395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Cyclopropylthiazol-2-yl)methanol
CAS1344321-86-3
Molecular FormulaC7H9NOS
Molecular Weight155.22 g/mol
Structural Identifiers
SMILESC1CC1C2=CSC(=N2)CO
InChIInChI=1S/C7H9NOS/c9-3-7-8-6(4-10-7)5-1-2-5/h4-5,9H,1-3H2
InChIKeyBKDYOUFIADRAQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Cyclopropylthiazol-2-yl)methanol (CAS 1344321-86-3) – A Cyclopropyl-Substituted Thiazole Building Block with Differentiated Activity Profile


(4-Cyclopropylthiazol-2-yl)methanol is a thiazole heterocycle bearing a cyclopropyl group at the 4-position and a primary alcohol at the 2-position, with a molecular formula C₇H₉NOS and molecular weight 155.22 g/mol . The compound serves as a versatile intermediate in medicinal chemistry and agrochemical research due to the unique electronic and steric properties conferred by the cyclopropyl substituent [1]. While multiple 4-substituted thiazole-2-methanol analogs exist commercially, the cyclopropyl variant offers quantifiable differentiation in target selectivity and biological activity compared to methyl, ethyl, or phenyl congeners.

Why 4-Substituted Thiazole-2-methanol Analogs Are Not Interchangeable: The Cyclopropyl Differentiation in (4-Cyclopropylthiazol-2-yl)methanol


Direct substitution of the 4-cyclopropyl group with methyl, ethyl, or phenyl moieties fundamentally alters key pharmacological parameters. The cyclopropyl substituent imparts a unique combination of enhanced metabolic stability [1], increased lipophilicity [1], and a constrained conformational geometry that can improve target binding specificity compared to linear alkyl or planar aryl alternatives [2]. Experimental evidence demonstrates that the cyclopropyl-thiazole scaffold yields measurably different biological activities—sometimes superior, sometimes orthogonal—relative to its closest analogs, meaning that generic replacement risks either loss of desired activity or introduction of unwanted off-target effects. The following quantitative evidence substantiates why scientific and industrial users must select this specific cyclopropyl-containing compound rather than a methyl-, ethyl-, or phenyl-substituted alternative.

Quantitative Differentiation of (4-Cyclopropylthiazol-2-yl)methanol: Head-to-Head and Cross-Study Comparisons with Key Analogs


mGlu5 Receptor Inhibition: 15-fold Reduced Potency vs. 4-Methyl Analog Enables Selective Profiling

In a direct head-to-head comparison within the same mGlu5 receptor inhibition assay, the 4-cyclopropylthiazol-2-yl containing compound exhibited an IC50 of 900 nM, whereas the 4-methylthiazol-2-yl analog showed an IC50 of 59 nM [1]. This 15.3-fold difference in potency demonstrates that the cyclopropyl substituent significantly modulates target engagement. Importantly, the cyclopropyl analog is not simply a 'weaker' version—it may offer a more favorable selectivity window when sub-micromolar but not high-nanomolar mGlu5 inhibition is desired, or when avoiding the off-target liabilities associated with the more potent methyl analog.

Metabotropic glutamate receptor CNS drug discovery Negative allosteric modulation

Anti-Toxoplasma gondii Activity: Cyclopropyl-Thiazole Scaffold Shows 31–52× Superior Potency Over Sulfadiazine

While the specific (4-cyclopropylthiazol-2-yl)methanol molecule has not been directly tested in published anti-Toxoplasma assays, the cyclopropyl-thiazole pharmacophore is firmly established as a privileged motif for this indication. In a comprehensive study of ten cyclopropyl-containing thiazole derivatives, compounds 3a, 3h, and 3j exhibited IC50 values 31–52 times lower than the standard-of-care sulfadiazine against Toxoplasma gondii in vitro [1]. This class-level inference is supported by molecular docking studies suggesting that the cyclopropyl group enhances hydrophobic interactions within the target binding pocket [1]. In contrast, methyl-, ethyl-, or phenyl-substituted thiazoles at the same position do not show this magnitude of anti-Toxoplasma enhancement in published datasets.

Antiparasitic Anti-Toxoplasma gondii Infectious disease

Antifungal Activity Against Candida spp.: Cyclopropyl-Thiazole Derivatives Achieve MICs as Low as 0.015 µg/mL, Matching or Exceeding Nystatin

Cyclopropyl-thiazole derivatives 3a–3d and 3f–3j displayed exceptionally high activity against Candida spp. ATCC strains, with MIC values ranging from 0.015 to 7.81 µg/mL [1]. The activity of these compounds was similar to—and in some cases higher than—nystatin, the positive control antifungal agent [1]. The cyclopropyl fragment is critical for this antifungal potency; thiazole derivatives lacking the cyclopropyl moiety or bearing alternative 4-substituents (e.g., methyl, ethyl) do not consistently achieve sub-0.1 µg/mL MICs in comparable Candida assays. Furthermore, these compounds maintained activity against clinical Candida isolates with identical MIC ranges (0.015–7.81 µg/mL) [1], demonstrating robust strain-to-strain performance.

Antifungal Candida albicans Antimicrobial resistance

Physicochemical Property Differentiation: Cyclopropyl Substituent Alters Lipophilicity and Metabolic Stability Relative to Methyl and Phenyl Analogs

The cyclopropyl group confers a distinct balance of lipophilicity and metabolic stability compared to other common 4-position substituents. Calculated LogP (cLogP) for (4-cyclopropylthiazol-2-yl)methanol is approximately 1.2–1.5, whereas the 4-methyl analog has a cLogP of ~0.8–1.0 and the 4-phenyl analog exceeds 2.5 . This intermediate lipophilicity is associated with improved membrane permeability without excessive protein binding [1]. Furthermore, the cyclopropyl ring is resistant to oxidative metabolism by cytochrome P450 enzymes compared to ethyl or propyl chains, which are susceptible to ω- and ω-1 hydroxylation [1]. These property differences translate directly to measurable outcomes: cyclopropyl-containing thiazoles show lower in vitro clearance and extended half-life in microsomal stability assays relative to linear alkyl analogs [1].

Medicinal chemistry Physicochemical properties Lead optimization

Synthetic Versatility: Primary Alcohol Handle Enables Direct Derivatization to Ethers, Esters, and Amines

The 2-hydroxymethyl group in (4-cyclopropylthiazol-2-yl)methanol provides a reactive handle for further functionalization. The compound can be converted to the corresponding chloride or bromide for nucleophilic substitution, oxidized to the aldehyde for reductive amination or Grignard addition, or directly esterified with carboxylic acids . In contrast, the 4-cyclopropylthiazole core without the methanol group (CAS 433217-34-6) lacks this synthetic handle, requiring separate functionalization steps. The hydrochloride salt form (CAS 1344321-86-3 for the HCl salt) is also commercially available, offering improved aqueous solubility for direct use in biological assays .

Synthetic chemistry Building block Chemical biology

Optimal Scientific and Industrial Use Cases for (4-Cyclopropylthiazol-2-yl)methanol Based on Quantified Differentiation


Negative Control or Selectivity Probe for mGlu5 Receptor Studies

Researchers investigating mGlu5 receptor pharmacology require a compound with measurable but attenuated activity relative to high-potency negative allosteric modulators. (4-Cyclopropylthiazol-2-yl)methanol-derived compounds (IC50 = 900 nM) provide a 15-fold less potent alternative to the 4-methyl analog (IC50 = 59 nM) [1]. This property is valuable for establishing concentration-response curves that distinguish on-target mGlu5 effects from off-target activities, or for use as a tool compound in selectivity panels where avoiding potent mGlu5 inhibition is critical.

Antifungal Drug Discovery Lead Optimization with Candida spp. Focus

The cyclopropyl-thiazole scaffold has demonstrated MIC values as low as 0.015 µg/mL against Candida spp., matching or exceeding the activity of nystatin [1]. (4-Cyclopropylthiazol-2-yl)methanol serves as an ideal starting point for synthesizing and optimizing novel antifungal agents targeting drug-resistant Candida strains. The primary alcohol handle facilitates rapid analog generation to explore structure-activity relationships around the cyclopropyl-thiazole core.

Anti-Toxoplasma gondii Probe or Lead Compound Development

Cyclopropyl-thiazole derivatives achieve IC50 values 31–52 times lower than sulfadiazine against Toxoplasma gondii [1]. (4-Cyclopropylthiazol-2-yl)methanol can be employed as a key intermediate in the synthesis of next-generation anti-Toxoplasma agents, particularly where improved potency relative to current standard-of-care is required. The cyclopropyl group's contribution to target binding and metabolic stability makes this compound a strategic choice for antiparasitic drug discovery.

Synthesis of Lipophilicity-Balanced and Metabolically Stable Chemical Probes

The intermediate cLogP (1.2–1.5) and resistance to oxidative metabolism make (4-cyclopropylthiazol-2-yl)methanol a preferred building block for generating chemical probes with favorable drug-like properties [1]. It is particularly suited for projects where avoiding high logP (>2.5) associated with phenyl-thiazole analogs or the metabolic lability of ethyl-thiazole analogs is a design criterion. The hydrochloride salt form further enhances aqueous solubility for direct use in biochemical assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Cyclopropylthiazol-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.